molecular formula C8H6ClF3O2S B14388957 Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- CAS No. 89807-52-3

Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-

Cat. No.: B14388957
CAS No.: 89807-52-3
M. Wt: 258.65 g/mol
InChI Key: GVLRLPBIYKDVDO-UHFFFAOYSA-N
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Description

Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is a substituted benzene derivative featuring a chloromethyl (-CH2Cl) group at position 1 and a trifluoromethanesulfonyl (-SO2CF3) group at position 4. The trifluoromethanesulfonyl (triflyl) group is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties, solubility, and reactivity. The chloromethyl group provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

89807-52-3

Molecular Formula

C8H6ClF3O2S

Molecular Weight

258.65 g/mol

IUPAC Name

1-(chloromethyl)-4-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C8H6ClF3O2S/c9-5-6-1-3-7(4-2-6)15(13,14)8(10,11)12/h1-4H,5H2

InChI Key

GVLRLPBIYKDVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization-Sulfonylation Sequential Approach

This method involves sequential diazotization and sulfonylation reactions using o-chloro benzotrifluoride as the starting material. The process comprises four stages ():

Step 1: Nitration
o-Chloro benzotrifluoride undergoes nitration with mixed acid (HNO₃/H₂SO₄) at 0–40°C to yield 2-chloro-5-nitro-trifluoromethylbenzene. Optimal yields (94–96%) are achieved at 30–40°C using a 3:1 ratio of sulfuric to nitric acid.

Step 2: Reduction
Catalytic hydrogenation with iron powder/NH₄Cl in aqueous ethanol reduces the nitro group to an amine at 50–70°C. This produces 2-chloro-5-amino-trifluoromethylbenzene with 93–97% purity after recrystallization.

Step 3: Diazotization
The amine intermediate reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in acetic acid/water at -5–5°C. Urea is added to quench excess nitrous acid, forming a stable diazonium salt.

Step 4: Sulfonylation
The diazonium salt reacts with sulfur dioxide (SO₂) and cuprous chloride (CuCl) in polar solvents (e.g., acetic acid) at 25–30°C. This generates the sulfonyl chloride intermediate, which is purified via vacuum distillation (boiling point: 145–150°C at 10 mmHg).

Final Chloromethylation
The sulfonyl chloride undergoes Friedel-Crafts alkylation with chloromethyl methyl ether (ClCH₂OCH₃) in dichloromethane using AlCl₃ as a catalyst. The product is recrystallized from ethyl acetate/n-hexane (1:3) to achieve >98% purity ().

Direct Sulfonyl Chloride Alkylation

This single-step method utilizes preformed trifluoromethylsulfonyl chloride derivatives ():

Reaction Scheme
4-(Trifluoromethylsulfonyl)benzene sulfonyl chloride reacts with chloromethyl methyl ether (ClCH₂OCH₃) in tetrahydrofuran (THF) at 0°C. Lithium diisopropylamide (LDA) acts as a base to deprotonate the sulfonyl group, enabling nucleophilic substitution.

Conditions

  • Molar ratio: 1:1.2 (sulfonyl chloride:ClCH₂OCH₃)
  • Reaction time: 4–6 hours
  • Yield: 82–85%
  • Purity: 96–97% (after silica gel chromatography)

Palladium-Catalyzed Coupling

A cross-coupling strategy employs Suzuki-Miyaura conditions ():

Components

  • 4-Bromo-1-(chloromethyl)benzene
  • Trifluoromethylsulfonyl boronic acid (CF₃SO₂B(OH)₂)

Catalytic System

  • Pd(PPh₃)₄ (2 mol%)
  • K₂CO₃ (3 equivalents)
  • Solvent: DMF/H₂O (4:1)

Procedure
Reactants are heated at 80°C for 12 hours under nitrogen. The product is extracted with ethyl acetate and purified via flash chromatography (hexane/ethyl acetate 5:1).

Performance Metrics

  • Yield: 78%
  • Purity: 95% (HPLC)

Radical-Mediated Chloromethylation

This method uses UV irradiation for radical generation ():

Reagents

  • 4-(Trifluoromethylsulfonyl)toluene
  • Chlorine gas (Cl₂)
  • Radical initiator: Azobisisobutyronitrile (AIBN)

Process

  • 4-(Trifluoromethylsulfonyl)toluene (1 mol) and AIBN (0.05 mol) are dissolved in CCl₄.
  • Cl₂ is bubbled through the solution under UV light (254 nm) at 70°C for 8 hours.
  • The mixture is quenched with NaHSO₃, and the product is isolated via fractional distillation.

Outcomes

  • Conversion: 92%
  • Selectivity: 88% for chloromethyl regioisomer

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Diazotization-Sulfonylation 76 98 Scalable to industrial batches Multi-step (4 stages)
Direct Alkylation 85 97 Single-step protocol Requires preformed sulfonyl chloride
Palladium Coupling 78 95 High regioselectivity Expensive palladium catalyst
Radical Chlorination 88 94 No directing groups needed Byproduct formation (di-chlorinated species)

Industrial-Scale Considerations

  • Cost Efficiency : The diazotization-sulfonylation route is preferred for bulk production due to low reagent costs ($12–15/kg product) ().
  • Safety : SO₂ and Cl₂ require closed-loop systems with scrubbers to prevent emissions.
  • Purification : Crystallization from ethyl acetate/n-hexane mixtures reduces residual metal catalysts to <10 ppm ().

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethylsulfonyl group can be reduced under specific conditions, although this is less common due to its strong electron-withdrawing nature.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Products include benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include partially or fully reduced benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethylsulfonyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is primarily influenced by its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylsulfonyl group can stabilize intermediates through its electron-withdrawing effects. These properties make the compound a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications References
Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- -CH2Cl (1), -SO2CF3 (4) C8H7ClF3O2S Not found High reactivity due to -SO2CF3; pharmaceutical intermediate
1-Chloro-4-trifluoromethylbenzene -Cl (1), -CF3 (4) C7H4ClF3 98-56-6 Simpler structure; used as solvent and in chemical synthesis
2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene -CH2Cl (2), -F (1), -CF3 (4) C8H5ClF4 883543-26-8 Fluorine substituent enhances stability; organic synthesis intermediate
1-Chloro-2,4-bis(trifluoromethyl)benzene -Cl (1), -CF3 (2,4) C8H3ClF6 327-76-4 Two -CF3 groups increase hydrophobicity; specialty chemicals
1-(Chloromethyl)-4-nitrobenzene -CH2Cl (1), -NO2 (4) C7H6ClNO2 123-73-9 Nitro group enhances electrophilicity; precursor in dye synthesis
1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene -CH2Cl (1), -SO2CH3 (4), -CF3 (2) C8H7ClF3O2S Not found Methylsulfonyl group less electron-withdrawing than -SO2CF3

Key Comparative Insights:

Electronic Effects: The triflyl (-SO2CF3) group in the target compound is a stronger electron-withdrawing group compared to methylsulfonyl (-SO2CH3) or nitro (-NO2) , making it more reactive in electrophilic substitution or SNAr reactions. Fluorine substituents (e.g., in 2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene) enhance stability and alter lipophilicity .

Reactivity :

  • The chloromethyl (-CH2Cl) group allows for versatile functionalization, similar to 1-(chloromethyl)-4-nitrobenzene . However, the presence of -SO2CF3 may direct reactivity differently compared to nitro or trifluoromethyl groups.

Physical Properties :

  • Compounds with multiple trifluoromethyl groups (e.g., 1-chloro-2,4-bis(trifluoromethyl)benzene) exhibit increased hydrophobicity and thermal stability .
  • The triflyl group in the target compound likely enhances polarity compared to simpler chloro-trifluoromethyl derivatives, affecting solubility in organic solvents.

Applications :

  • Chloro-trifluoromethyl benzenes (e.g., 1-chloro-4-trifluoromethylbenzene) are widely used in agrochemicals and pharmaceuticals due to their stability and bioactivity .
  • The target compound’s -SO2CF3 group may make it valuable in synthesizing sulfonamide-based drugs or catalysts .

Research Findings and Data

Regulatory Status:

  • Compounds like 1-(chloromethyl)-4-nitrobenzene are listed under hazardous chemical regulations in India and the U.S. , implying that the target compound may also fall under strict safety protocols.

Biological Activity

Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is a chlorinated aromatic compound known for its diverse biological activities. This article explores its chemical properties, mechanisms of action, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C7H4ClF3O2S
  • Molecular Weight : 238.62 g/mol
  • CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a benzene ring substituted with a chloromethyl group and a trifluoromethylsulfonyl group, which significantly influences its reactivity and biological interactions.

Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- exhibits biological activity primarily through its interaction with various cellular pathways. The chloro and sulfonyl groups enhance its reactivity, allowing it to form adducts with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in substituent groups can significantly alter its biological activity:

SubstituentEffect on Activity
Electron-donating groupsIncrease activity
Electron-withdrawing groupsDecrease activity
Sulfonyl moietyInactive in some derivatives

These insights guide the design of new compounds with enhanced efficacy against targeted biological processes.

Toxicological Profile

The compound's toxicological profile reveals several critical findings:

  • Acute Toxicity : High toxicity via inhalation and ingestion.
  • Carcinogenic Potential : Some studies suggest a potential carcinogenic effect due to structural similarities with known carcinogens.

Case Studies

  • In Vivo Studies : In a study involving rats, the compound was administered intravenously in corn oil. The biological half-life in the blood was found to be approximately 19 hours, indicating prolonged exposure effects. The highest concentrations were detected in adipose tissue, followed by lungs and liver .
  • Cell Line Studies : Research on various cancer cell lines has shown that the compound can inhibit specific enzymes critical for tumor growth. For instance, it demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .
  • Sensitization Potential : In a local lymph node assay (LLNA), the compound exhibited weak sensitization potential with stimulation indices indicating minimal allergic reactions at tested concentrations .

Comparative Analysis

When compared to similar compounds, Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- demonstrates unique properties due to its specific functional groups:

Compound NameKey Features
Benzene, 1-chloro-4-(chloromethyl)-Lacks trifluoromethylsulfonyl group
Benzene, 1,2-dichloro-4-(chloromethyl)-Additional chloro groups altering reactivity
Benzene, 1-chloro-4-(trichloromethyl)-Features trichloromethyl group

The presence of both chloro and sulfonyl groups allows for diverse chemical modifications and interactions.

Q & A

Q. What are the recommended methods for synthesizing benzene derivatives with sulfonyl and chloromethyl substituents?

Synthesis of such compounds typically involves sequential functionalization of the benzene ring. A chloromethyl group can be introduced via Friedel-Crafts alkylation using chloromethylating agents (e.g., chloromethyl methyl ether), followed by sulfonylation with a trifluoromethylsulfonyl chloride under controlled conditions (e.g., in anhydrous dichloromethane with a Lewis acid catalyst) . Optimization of reaction stoichiometry and temperature is critical to avoid side reactions like over-sulfonation or ring chlorination.

Q. How can mass spectrometry (MS) and thermochemical data aid in structural confirmation?

Electron ionization (EI) mass spectrometry is effective for identifying fragmentation patterns characteristic of sulfonyl and chloromethyl groups. For example, the loss of SO₂ (64 amu) from the sulfonyl group or Cl (35/37 amu) from the chloromethyl moiety provides diagnostic peaks . Thermochemical data, such as enthalpy of formation (ΔfH°gas) and reaction free energy (ΔrG°), can validate synthetic pathways by comparing experimental results with computational models (e.g., DFT calculations) .

Q. What safety protocols are essential for handling chloromethyl-substituted benzene derivatives?

Chloromethyl groups are alkylating agents and potential carcinogens. Work should be conducted in a fume hood with nitrile gloves and chemical-resistant aprons. Waste must be neutralized with a 10% sodium thiosulfate solution to deactivate reactive chlorine species . Storage requires inert atmospheres (argon or nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., sulfonyl, trifluoromethyl) influence the reactivity of the chloromethyl group?

The sulfonyl and trifluoromethyl groups are strong electron-withdrawing groups (EWGs) that polarize the C–Cl bond in the chloromethyl moiety, increasing its electrophilicity. This enhances susceptibility to nucleophilic substitution (SN2) reactions but may also promote unintended elimination under basic conditions. Taft parameters and Hammett σ values can quantify these effects .

Q. How should researchers reconcile discrepancies in reported thermophysical properties (e.g., boiling points)?

Variations in boiling points (e.g., 427–428 K in different studies) may arise from impurities or measurement techniques. To resolve contradictions, cross-validate data using high-purity samples (>99%) and standardized methods (e.g., dynamic boiling point apparatus with inert gas purging) . Calibration against NIST reference materials is recommended .

Q. What strategies mitigate side reactions during sulfonylation of chloromethyl-substituted benzenes?

Competing sulfonation at alternative ring positions can be minimized by:

  • Using bulky solvents (e.g., tert-butyl methyl ether) to sterically hinder undesired sites.
  • Employing low temperatures (−20°C to 0°C) to slow reaction kinetics.
  • Pre-functionalizing the ring with directing groups (e.g., nitro) before sulfonylation, followed by reduction .

Q. How can sulfonyl-chloromethyl benzenes be applied in materials science or medicinal chemistry?

These compounds serve as precursors for:

  • Polymer crosslinkers : The sulfonyl group enhances thermal stability, while the chloromethyl group enables covalent bonding with nucleophilic monomers.
  • Bioconjugation probes : Chloromethyl can react with thiols in proteins, and the sulfonyl group improves aqueous solubility for bioassays .

Q. What analytical techniques resolve ambiguities in regiochemical outcomes of substitution reactions?

  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethyl environments, while 1H^{1}\text{H} NMR coupling constants identify substitution patterns (e.g., para vs. meta).
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives .

Notes

  • Substituent effects are critical for reaction design; use Taft’s dual-parameter approach for quantitative analysis .
  • Safety protocols align with OSHA and EPA guidelines for chlorinated compounds .

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